molecular formula C18H17NO4 B14194248 2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one CAS No. 921942-46-3

2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one

Cat. No.: B14194248
CAS No.: 921942-46-3
M. Wt: 311.3 g/mol
InChI Key: FXNWHJXGEJGMMC-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. This compound is characterized by its chromenone core structure, which is substituted with amino and methoxy groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-amino-4-methylphenol and 2,4,6-trimethoxybenzaldehyde.

    Condensation Reaction: The initial step involves the condensation of 3-amino-4-methylphenol with 2,4,6-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the chromenone core structure.

    Methoxylation: The final step involves the methoxylation of the chromenone core using dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow microreactor systems are often employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, leading to higher selectivity and conversion rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the chromenone core can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes such as kinases and oxidoreductases.

    Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and oxidative stress response. By inhibiting specific kinases, it can disrupt cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

    2-(3-Amino-4-methylphenyl)-4H-chromen-4-one: Lacks the methoxy groups, resulting in different chemical properties and biological activities.

    5,7-Dimethoxy-4H-chromen-4-one: Lacks the amino and methylphenyl groups, leading to distinct reactivity and applications.

    2-(3-Nitro-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one: Contains a nitro group instead of an amino group, which significantly alters its chemical behavior and biological effects.

Uniqueness: 2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one is unique due to the presence of both amino and methoxy groups, which confer specific reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a versatile compound in scientific research.

Properties

CAS No.

921942-46-3

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-(3-amino-4-methylphenyl)-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H17NO4/c1-10-4-5-11(6-13(10)19)15-9-14(20)18-16(22-3)7-12(21-2)8-17(18)23-15/h4-9H,19H2,1-3H3

InChI Key

FXNWHJXGEJGMMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)N

Origin of Product

United States

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